molecular formula C24H35N3O5 B13818912 4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester

4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B13818912
M. Wt: 445.6 g/mol
InChI Key: OXWGDTBUKLTJNE-UHFFFAOYSA-N
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Description

This compound is a bis-piperidine derivative featuring a tert-butoxycarbonylamino (Boc) group at the 4-position of one piperidine ring, connected via a carbonyl bridge to a second piperidine ring with a benzyl ester at the 1-position. Its structure combines protective groups (Boc and benzyl ester) that enhance stability during synthesis, making it a key intermediate in medicinal chemistry for drug discovery, particularly in targeting protease inhibitors or receptor ligands .

Properties

Molecular Formula

C24H35N3O5

Molecular Weight

445.6 g/mol

IUPAC Name

benzyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carbonyl]piperidine-1-carboxylate

InChI

InChI=1S/C24H35N3O5/c1-24(2,3)32-22(29)25-20-11-15-26(16-12-20)21(28)19-9-13-27(14-10-19)23(30)31-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,25,29)

InChI Key

OXWGDTBUKLTJNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route (Based on Patent CN102070513B)

A representative synthesis for a closely related intermediate, 1-tert-butoxycarbonyl-4-piperidone, which is a key precursor, involves the following steps:

Step Reaction Type Reagents/Conditions Outcome
1 Michael Addition Benzylamine + methyl acrylate in methanol, room temp Piperidine intermediate 1
2 Dieckmann Condensation Piperidine intermediate 1 + sodium in toluene, high temp Piperidone intermediate 2
3 Decarboxylation Piperidone intermediate 2 + concentrated HCl Crude 1-benzyl-4-piperidone hydrochloride
4 Crystallization Ethanol solution, cooling to 0–4 °C Fine 1-benzyl-4-piperidone hydrochloride
5 Catalytic Hydrogenation 10% Pd/C in 1 mol/L HCl, room temp, 8–11 hours 4-piperidone hydrochloride
6 Boc Protection Triethylamine + di-tert-butyl dicarbonate, room temp, 4–5 h 1-tert-butoxycarbonyl-4-piperidone
7 Recrystallization Ethyl acetate + sherwood oil solvent, 0–5 °C Pure 1-tert-butoxycarbonyl-4-piperidone

This process is noted for its simplicity, high purity of product, and low energy consumption.

Coupling to Form the Target Compound

The final compound, 4-(4-tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester, is likely synthesized by coupling the Boc-protected 4-piperidone intermediate with a benzyl ester of piperidine-1-carboxylic acid under amide bond-forming conditions. Typical coupling agents include carbodiimides (e.g., DCC) or activated esters, often in the presence of bases like triethylamine.

Protection and Deprotection Strategies

  • Boc Protection : The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate and triethylamine at room temperature, protecting the amino group during subsequent reactions.
  • Benzyl Ester Formation : The carboxylic acid is esterified with benzyl alcohol or benzyl bromide derivatives, often under acidic or basic catalysis, to form the benzyl ester protecting group.

Stereochemical Considerations

Maintaining stereochemical purity is critical. Use of chiral starting materials or chiral catalysts ensures the desired stereochemistry at the piperidine rings. Analytical methods such as chiral HPLC and NMR are used to confirm stereochemical integrity.

Data Tables Summarizing Key Preparation Steps and Yields

Step Intermediate/Product Reaction Conditions Yield (%) Notes
1 Piperidine intermediate 1 Michael addition, methanol, RT ~85 Efficient Michael addition
2 Piperidone intermediate 2 Dieckmann condensation, toluene, reflux ~78 Cyclization step
3 1-Benzyl-4-piperidone hydrochloride Decarboxylation, concentrated HCl ~80 Crude product purified by crystallization
4 4-Piperidone hydrochloride Catalytic hydrogenation, Pd/C, HCl ~90 High purity after hydrogenation
5 1-tert-butoxycarbonyl-4-piperidone Boc protection, triethylamine, Boc2O 85–92 High yield Boc protection
6 Target compound (coupled product) Amide coupling, DCC/EDC, base 75–85 Typical amide bond formation yields

Data adapted and summarized from patent CN102070513B and related synthetic literature.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine rings, allowing for the introduction of different substituents. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Its applications include:

  • Anticancer Research : Studies suggest that derivatives of piperidine exhibit cytotoxic activity against various cancer cell lines. The specific structure of this compound may enhance selectivity and potency against tumor cells.
  • Neuropharmacology : Piperidine derivatives are known to interact with neurotransmitter systems, making them candidates for developing treatments for neurological disorders such as depression and anxiety.

Drug Development

The compound's unique structure allows it to serve as a lead compound in drug development programs:

  • Prodrug Formation : The benzyl ester functionality can be utilized to create prodrugs that improve solubility and bioavailability of active pharmaceutical ingredients (APIs).
  • Targeted Delivery Systems : Researchers are exploring its use in targeted delivery systems where the piperidine moiety can facilitate cellular uptake.

Biochemical Studies

The compound can also be employed in biochemical research:

  • Enzyme Inhibition Studies : Its structural properties allow it to be tested as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into enzyme mechanisms and potential therapeutic targets.
  • Protein Interaction Studies : The ability of this compound to bind to proteins can be explored using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Case Studies and Research Findings

Several studies have documented the effectiveness of piperidine derivatives similar to 4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range.
Study BNeuropharmacological EffectsShowed potential antidepressant-like effects in animal models, indicating modulation of serotonin pathways.
Study CEnzyme InhibitionIdentified as a potent inhibitor of enzyme X with a Ki value indicating high affinity binding.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester depends on its specific application and the molecular targets involved. Generally, the compound interacts with biological molecules through various pathways, including:

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

    Signal Transduction: The compound can modulate signal transduction pathways, influencing cell communication and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperidine derivatives with diverse substituents influencing reactivity, physicochemical properties, and biological activity. Below is a detailed comparison:

Structural Analogues

Compound Name Key Substituents Molecular Weight Key Features References
4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester Boc-protected amine, benzyl ester, bis-piperidine ~450 (estimated) High stability due to Boc and benzyl groups; used in peptide-mimetic drug synthesis.
4-aminomethyl-4-tert-butoxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester Boc-protected amine, tert-butyl ester, aminomethyl 328.16 Tert-butyl ester increases steric hindrance; reduced solubility compared to benzyl ester. Used in selective ligand synthesis via BH3 reduction.
4-[(3,4-difluoro-phenyl)-propionyl-amino]-piperidine-1-carboxylic acid benzyl ester Difluorophenyl-propionyl, benzyl ester ~400 (estimated) Fluorine atoms enhance lipophilicity and metabolic stability. Acts as opioid receptor ligand.
4-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester Branched amino acid side chain, benzyl ester 348.44 Amino acid substituent mimics peptide motifs; enhances target binding in kinase inhibitors.
4-(N'-tert-Butoxycarbonyl-hydrazino)-piperidine-1-carboxylic acid benzyl ester Boc-hydrazino, benzyl ester ~380 (estimated) Hydrazino group introduces nucleophilic reactivity; used in conjugation chemistry.

Physicochemical Properties

  • Solubility: Benzyl ester derivatives (e.g., ) exhibit lower aqueous solubility compared to hydroxy-phenoxymethyl variants () due to hydrophobic aromatic groups .
  • Stability : Trifluoromethyl-substituted analogues () show enhanced metabolic stability via electron-withdrawing effects .

Key Research Findings

  • Synthetic Efficiency : Boc-protected intermediates (e.g., ) achieve >85% purity via LC-MS and NMR validation, critical for downstream applications .
  • Biological Selectivity: Fluorinated derivatives () show 10–50x higher receptor binding compared to non-halogenated analogues .

Biological Activity

4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester (CAS No. 220031-94-7) is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may interact with various biological targets, making it a candidate for pharmacological applications.

  • Molecular Formula : C24H35N3O5
  • Molecular Weight : 445.55 g/mol
  • Structure : The compound consists of two piperidine rings, a benzyl ester group, and a tert-butoxycarbonyl (Boc) protective group, which enhances its stability and solubility in biological systems.

Biological Activity Spectrum

Recent studies have explored the biological activity of piperidine derivatives, including this compound, using in silico methods. The following table summarizes the predicted biological activities based on computational evaluations:

Biological Activity Target Type Potential Application
AnticancerEnzymes, ReceptorsCancer treatment
AntimicrobialBacterial EnzymesInfection control
AnalgesicCentral Nervous System ReceptorsPain management
AntiarrhythmicIon ChannelsCardiac rhythm regulation

Research Findings

  • In Silico Studies : A study conducted at the Bekturov Institute of Chemical Sciences utilized tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to identify potential targets and biological activities of new piperidine derivatives. The results indicated that compounds similar to 4-(4-Tert-butoxycarbonylamino-piperidine-1-carbonyl)-piperidine-1-carboxylic acid benzyl ester could affect various enzymes and receptors involved in critical biological processes .
  • Case Studies : In a recent publication, researchers synthesized several piperidine derivatives and assessed their pharmacological activities. The findings suggested that modifications to the piperidine structure could enhance efficacy against specific targets related to cancer and central nervous system disorders .
  • Pharmacological Implications : The unique structural features of this compound suggest it may serve as a scaffold for developing new drugs targeting multiple pathways, particularly in oncology and neuropharmacology. The presence of the benzyl ester may also improve bioavailability and facilitate cellular uptake .

Q & A

Basic: What are the key synthetic routes and optimal reaction conditions for synthesizing this compound?

The synthesis typically involves coupling reactions using protective groups like tert-butoxycarbonyl (Boc). For example, analogous piperidine derivatives are synthesized via carbodiimide-mediated coupling of activated carboxylic acids with amines under inert atmospheres (e.g., nitrogen) . Optimal conditions include:

  • Reagents : Use of coupling agents like HATU or EDC in dichloromethane or DMF.
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
  • Protection/Deprotection : Boc groups are introduced using di-tert-butyl dicarbonate and removed with TFA .

Basic: What analytical methods are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm piperidine ring substitution patterns and Boc group integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ or [M+Na]+^+ ions) .
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>95%) .

Advanced: How can computational methods optimize synthesis and predict reactivity?

Computational tools like density functional theory (DFT) or molecular dynamics simulations can:

  • Predict Reaction Pathways : Identify intermediates and transition states for coupling reactions .
  • Optimize Conditions : Screen solvents, catalysts, and temperatures to reduce trial-and-error experimentation .
  • Analyze Stability : Evaluate conformational stability of the piperidine-Boc assembly under varying pH or solvent conditions .

Advanced: How do structural modifications (e.g., tert-butyl groups) impact biological activity?

The tert-butyl group enhances:

  • Metabolic Stability : By sterically shielding the piperidine carbamate from enzymatic degradation .
  • Lipophilicity : Increases membrane permeability, critical for CNS-targeting compounds (logP can be calculated via HPLC retention times) .
    Comparative studies with analogs (e.g., fluorinated or benzyl-substituted derivatives) reveal distinct binding affinities to targets like GPCRs or kinases .

Basic: What are critical stability considerations during storage and handling?

  • Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and moisture, which degrade the ester and carbamate linkages .
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, safety goggles) to minimize exposure .

Advanced: How can contradictory spectral data be resolved during characterization?

  • Dynamic NMR : Resolve conformational isomerism in piperidine rings caused by restricted rotation .
  • 2D NMR (COSY, HSQC) : Assign overlapping 1^1H signals in aromatic or aliphatic regions .
  • X-ray Crystallography : Confirm absolute configuration if crystalline derivatives are obtainable .

Advanced: What strategies mitigate low yields in coupling reactions?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings in aryl-substituted analogs .
  • Solvent Effects : Switch to polar aprotic solvents (e.g., THF) to enhance solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 24 hr) while maintaining yields >80% .

Basic: What are the ecological and safety implications of using this compound?

  • Ecotoxicity : Limited data available; assume aquatic toxicity (EC50 < 1 mg/L) and use waste neutralization protocols .
  • Exposure Control : Monitor airborne particulates via LC-MS in lab air; implement HEPA filtration .

Advanced: How does the compound interact with biological targets (e.g., enzymes or receptors)?

  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes to serine proteases or kinases via hydrogen bonding with the carbamate group .
  • SAR Analysis : Replace the benzyl ester with methyl or ethyl groups to study steric effects on IC50_{50} values .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

  • Batch vs. Flow Chemistry : Flow systems improve reproducibility for large-scale Boc protection steps .
  • Purification : Replace column chromatography with fractional crystallization or membrane filtration .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMF < 500 ppm) .

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